molecular formula C11H13F2NO B8310923 3-(3,5-Difluorophenyl)-1-methylpyrrolidin-3-ol

3-(3,5-Difluorophenyl)-1-methylpyrrolidin-3-ol

Cat. No. B8310923
M. Wt: 213.22 g/mol
InChI Key: SJBRVYCKTOKPMU-UHFFFAOYSA-N
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Patent
US08188301B2

Procedure details

Preparation according to Example 11: Enantiomer E2 of 3-(3,5-difluorophenyl)-pyrrolidin-3-ol (0.29 g, 1.45 mmol), formic acid (3.8 mL), aqueous formaldehyde (40%, 3.4 mL). 65° C. for 5 h. Purification by flash chromatography on silica gel (ethyl acetate/methanol, 10:1). Yield: 0.19 g. [α]D=−22.8° (methanol). The amine was converted to the oxalic acid salt and recrystallized from ethanol/diethyl ether/diisopropyl ether: M.p. 134-135° C.; MS m/z (relative intensity, 70 eV) 213 (M+, 15), 57.1 (bp), 58.1 (31), 113 (13), 127 (11), 141 (11).
[Compound]
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
3.8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]2([OH:14])[CH2:13][CH2:12][NH:11][CH2:10]2)[CH:5]=[C:6]([F:8])[CH:7]=1.[CH2:15]=O>C(O)=O>[F:1][C:2]1[CH:3]=[C:4]([C:9]2([OH:14])[CH2:13][CH2:12][N:11]([CH3:15])[CH2:10]2)[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.29 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C1(CNCC1)O
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
3.8 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (ethyl acetate/methanol, 10:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/diethyl ether/diisopropyl ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
FC=1C=C(C=C(C1)F)C1(CN(CC1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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